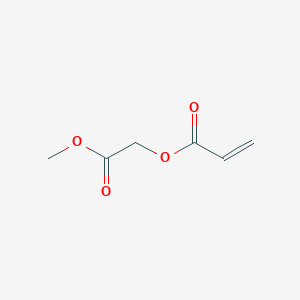
2-Propenoic acid, 2-methoxy-2-oxoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Propenoic acid, 2-methoxy-2-oxoethyl ester” is a chemical compound with the molecular formula C6H8O4 . It has a molecular weight of 144.12500 . The compound is also known by other names such as Carbomethoxymethyl-acrylat, acryloyloxy-acetic acid methyl ester, Acryloyloxy-essigsaeure-methylester, and Methoxycarbonylmethylacrylat .
Synthesis Analysis
The synthesis of “this compound” involves several precursors including (2-acetoxy-prop… CAS#:408538-82-9, β-Propiolactone CAS#:57-57-8, and methyl chloroacetate CAS#:96-34-4 . The synthetic route has been documented in the literature, such as in the Journal of the American Chemical Society, 1946, vol. 68, p. 332 and Bulletin of the Chemical Society of Japan, 1972, vol. 45, p. 3604 - 3607 .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C6H8O4 . The exact mass of the compound is 144.04200 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 144.12500 . The density, boiling point, melting point, and flash point are not available . The compound has a Polar Surface Area (PSA) of 52.60000 .Propiedades
| 21045-69-2 | |
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
(2-methoxy-2-oxoethyl) prop-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4-6(8)9-2/h3H,1,4H2,2H3 |
Clave InChI |
AAXGLZUUHYACNA-UHFFFAOYSA-N |
SMILES |
COC(=O)COC(=O)C=C |
SMILES canónico |
COC(=O)COC(=O)C=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
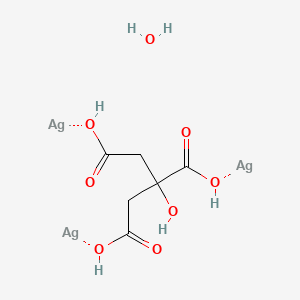
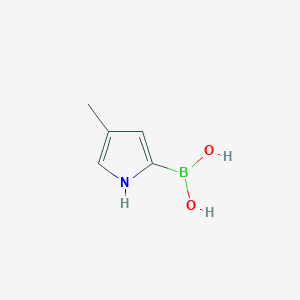

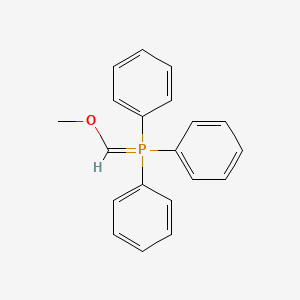
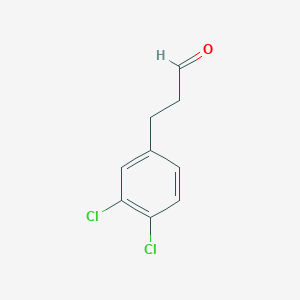
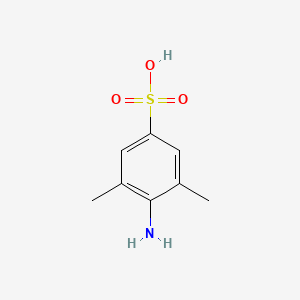

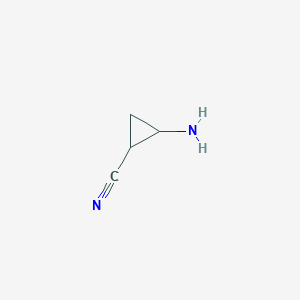
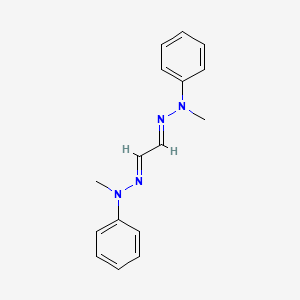

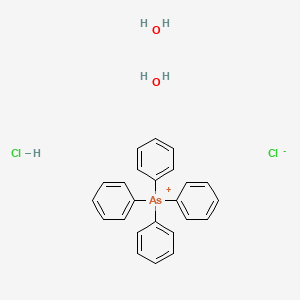

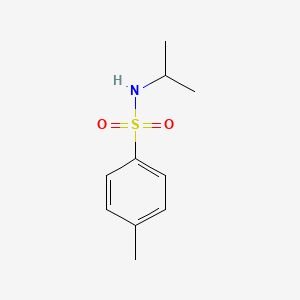
![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)
